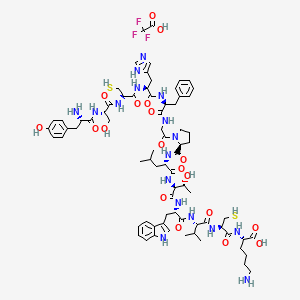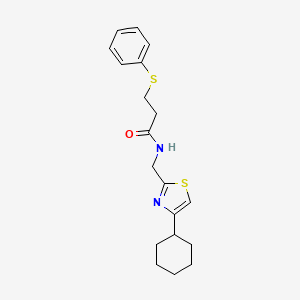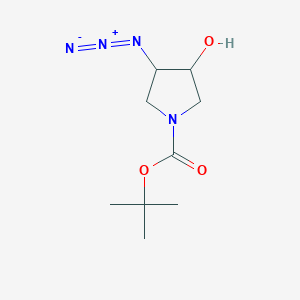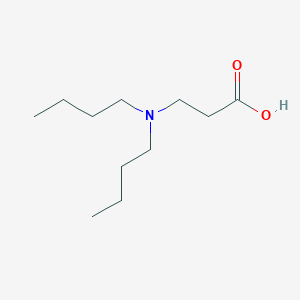
3-(Dibutylamino)propanoic acid
Übersicht
Beschreibung
3-(Dibutylamino)propanoic acid is an organic compound with the molecular formula C₁₁H₂₃NO₂. It is a derivative of propanoic acid, where the hydrogen atom of the amino group is replaced by a dibutylamino group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Wissenschaftliche Forschungsanwendungen
3-(Dibutylamino)propanoic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or drug precursor.
Industry: It is used in the production of specialty chemicals and materials.
Safety and Hazards
The safety data sheet for propionic acid, a related compound, indicates that it is flammable and may be corrosive to metals. It can cause severe skin burns and eye damage, and may cause respiratory irritation . It’s important to handle 3-(Dibutylamino)propanoic acid with similar precautions until specific safety data is available.
Zukünftige Richtungen
While specific future directions for 3-(Dibutylamino)propanoic acid are not mentioned in the search results, a related compound, indole-3-propionic acid (a gut microbiota-derived metabolite of tryptophan), has been studied for its impact on the health and pathophysiology of the immune, nervous, gastrointestinal, and cardiovascular systems . This suggests that this compound could also be a subject of interest in future research.
Wirkmechanismus
Target of Action
The primary targets of 3-(Dibutylamino)propanoic acid are currently unknown. The compound is structurally similar to 3-(Dimethylamino)propanoic acid
Mode of Action
It is likely that the compound interacts with its targets in a manner similar to other amino acids and their derivatives .
Biochemical Pathways
It is known that similar compounds, such as indole and its derivatives, are involved in the metabolism of tryptophan, an essential amino acid . These compounds can affect various biochemical pathways and have downstream effects on the host’s metabolism .
Pharmacokinetics
Similar compounds like indole-3-propionic acid (ipa), a gut microbiota metabolite, have been shown to modulate the microbiota composition in the gut and inhibit microbial dysbiosis
Result of Action
Similar compounds have been shown to have various effects, such as maintaining intestinal homeostasis, reducing plasma endotoxin levels, and inhibiting inflammatory responses .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dibutylamino)propanoic acid typically involves the reaction of dibutylamine with acrylonitrile, followed by hydrolysis. The reaction conditions generally include:
Reaction with Acrylonitrile: Dibutylamine is reacted with acrylonitrile in the presence of a base such as sodium hydroxide. The reaction is carried out at a temperature of around 60-80°C.
Hydrolysis: The resulting nitrile is then hydrolyzed to form the corresponding carboxylic acid. This step involves heating the nitrile with a strong acid like hydrochloric acid or sulfuric acid at elevated temperatures.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Dibutylamino)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of amides or nitriles.
Reduction: Formation of alcohols.
Substitution: Formation of various derivatives depending on the substituent introduced.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(Diethylamino)propanoic acid
- 3-(Dipropylamino)propanoic acid
- 3-(Dimethylamino)propanoic acid
Uniqueness
3-(Dibutylamino)propanoic acid is unique due to its specific dibutylamino group, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and interactions with biological targets, making it valuable for specific applications.
Eigenschaften
IUPAC Name |
3-(dibutylamino)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO2/c1-3-5-8-12(9-6-4-2)10-7-11(13)14/h3-10H2,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVIVDMIARDUSDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)CCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
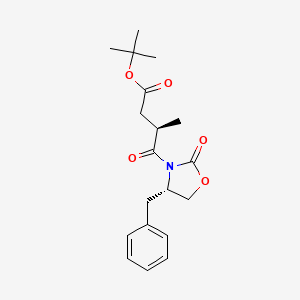
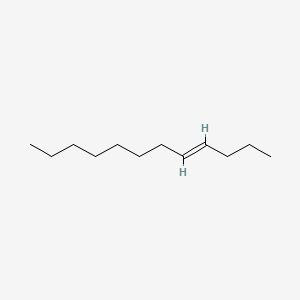
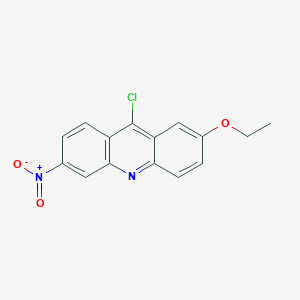
![rac-[(2R,3R)-2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)oxolan-3-yl]methanamine hydrochloride, cis](/img/structure/B3250389.png)

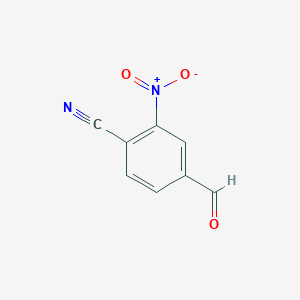
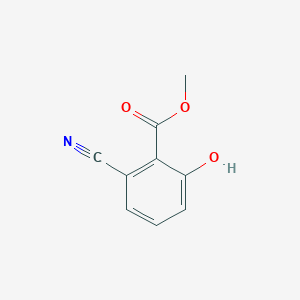

![2-chloro-1-methyl-1H-benzo[d]imidazol-5-amine](/img/structure/B3250433.png)

